1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[321]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a sulfonyl group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Bicyclic Octane Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Pyrrolidine-2,5-dione Moiety: This step often involves cyclization reactions using appropriate amines and anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It is explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group and the bicyclic ring system play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione: This compound is unique due to its specific structural features.
Other Sulfonyl-Containing Bicyclic Compounds: These compounds share some structural similarities but differ in their specific functional groups and ring systems.
Uniqueness
The uniqueness of this compound lies in its combination of a sulfonyl group, a bicyclic ring system, and a pyrrolidine-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 1-[8-(3-chloro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds , characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is C15H18ClN1O3S, and it features a sulfonyl group which is known to enhance biological activity through various mechanisms.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The bicyclic structure may allow for interaction with neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Antiproliferative Effects
Studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown effectiveness against breast and colon cancer cells, indicating potential applications in oncology.
Neuropharmacological Effects
The compound's structural similarities to known psychoactive substances suggest potential neuropharmacological effects. Research on related azabicyclo compounds indicates:
- Dopamine Transporter Inhibition : Compounds in this class have been shown to inhibit the dopamine transporter (DAT), which is crucial in the treatment of cocaine addiction.
- Serotonin Transporter Selectivity : Selective inhibition of serotonin transporters (SERT) has been noted, which may impact mood regulation and anxiety disorders.
Case Studies
-
Case Study on Anticancer Activity
- A recent study evaluated a series of azabicyclo compounds for their anticancer properties. The lead compound demonstrated an IC50 value of 5 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent.
- Neuropharmacological Assessment
Properties
IUPAC Name |
1-[8-(3-chloro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-11-15(19)3-2-4-16(11)26(24,25)21-12-5-6-13(21)10-14(9-12)20-17(22)7-8-18(20)23/h2-4,12-14H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNNUCHGBZEWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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